Ormosanine

Description

Properties

Molecular Formula |

C20H35N3 |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

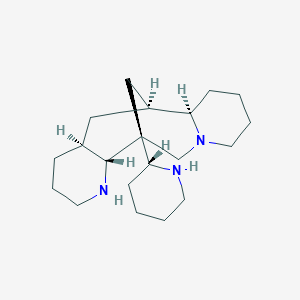

(1R,2R,7S,9S,10R)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |

InChI |

InChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16-,17+,18+,19+,20+/m0/s1 |

InChI Key |

YUKCLPPRYNXRAF-VTYCOLDWSA-N |

SMILES |

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 |

Isomeric SMILES |

C1CCN[C@H](C1)[C@]23C[C@H](C[C@H]4[C@H]2NCCC4)[C@H]5CCCCN5C3 |

Canonical SMILES |

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Effects

Ormosanine has been extensively studied for its neuroprotective properties, particularly in models of spinal cord injury and neurodegenerative diseases.

1. Spinal Cord Injury

A study demonstrated that this compound treatment significantly improved neurological functions in rats with spinal cord injury. The treatment was administered at doses of 10, 50, and 100 mg/kg for ten days following injury induction. Key findings included:

- Reduction in Oxidative Stress : this compound reduced levels of reactive oxygen species and improved antioxidant enzyme activities (e.g., superoxide dismutase) in spinal tissue compared to untreated controls .

- Cytokine Regulation : The compound modulated inflammatory responses by decreasing levels of pro-inflammatory cytokines such as IL-1β and TNF-α .

- Neuronal Viability : Histopathological analyses revealed a higher percentage of viable neurons in the this compound-treated group .

2. Alzheimer's Disease

Research has also indicated that this compound may confer protection against cognitive decline in Alzheimer's disease models. In a controlled study:

- Cognitive Improvement : Rats treated with this compound exhibited significant improvements in cognitive performance as measured by the Morris water maze test .

- Biochemical Modulation : Treatment resulted in decreased lipid peroxidation and improved oxidative stress markers, suggesting a protective effect on neuronal integrity .

Case Studies and Research Findings

The following table summarizes key studies investigating the applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Ormosanine is part of a broader group of quinolizidine alkaloids with shared biosynthetic origins (lysine-derived pathways) but distinct structural features:

- Homothis compound : Shares the triazapolycyclic core with this compound but differs by an added methylene group, altering steric and electronic properties .

- Piptanthine : A C-18 epimer of this compound derivatives, influencing receptor binding and bioavailability .

Functional Comparisons

Antimalarial Activity

- This compound : Exhibits potent antimalarial activity (IC₅₀: 0.8–1.2 µM) with low cytotoxicity (KB cell viability >85% at 10 µM) .

- Homothis compound : Comparable antimalarial efficacy (IC₅₀: 1.0–1.5 µM) but slightly higher cytotoxicity (KB cell viability ~80% at 10 µM) .

Neuroprotective Effects

- This compound : Reduces SCI-induced neuronal apoptosis by 50–70% via calpain inhibition (↓30–40% activity) and ROS scavenging (↓60% mitochondrial ROS) .

- Homothis compound/Piptanthine: No reported neuroprotective data; primary research focuses on antiparasitic roles .

- Matrine (a related quinolizidine alkaloid): Shares ROS-scavenging properties but lacks calpain-modulating effects .

Enzyme Interactions

- This compound : Binds strongly to deubiquitinating enzyme OTUB2 (binding affinity: -9.8 kcal/mol), suggesting roles in ubiquitin-proteasome regulation .

- Piptanthine: No OTUB2 binding data; instead, it modulates ERK signaling in inflammatory pathways .

Mechanistic Divergence

Preparation Methods

Initial Condensation and Hydrogenation

Ethyl 2-pyridineacetate undergoes condensation with ethyl orthoformate in boiling acetic anhydride, yielding a yellow crystalline ester (compound 6 ) in 86% yield. Subsequent catalytic hydrogenation with palladium-on-charcoal in ethanol produces a mixture of diastereomers (compound 7 ), which introduces rings C, D, and E of the this compound skeleton.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| 1 | Ethyl orthoformate, acetic anhydride, reflux | 86% | Ester 6 |

| 2 | H₂, Pd/C, ethanol, rt | 92% | Dihydroester 7 |

Michael Addition and Bromination

Michael addition of the intermediate 9 to ethyl acrylate in benzene at 70°C generates the keto ester 13 (52.8% yield), followed by bromination with Br₂ in CCl₄ to form bromo ketone 15 . Dehydrobromination with pyridine yields the olefin 16 , characterized by a distinct vinyl hydrogen signal in NMR (δ 5.35 ppm, singlet).

Lactam Formation and Stereochemical Control

Treatment of 16 with ammonia in ethanol introduces nitrogen at C11, forming keto dilactam 17 (70% yield). The stereochemistry at C11 is initially inverted relative to natural this compound but corrects during subsequent Wolff-Kishner reduction. This reduction, using Huang-Minlon conditions (hydrazine, NaOH, ethylene glycol), removes the ketone to give dilactam 20 (42% yield).

Final Reduction and Epimerization

Catalytic hydrogenation of 20 over Adams’ catalyst in acetic acid reduces the pyridine rings, yielding tetrahydrodilactam 21 . Diborane reduction of the lactam groups completes the synthesis, affording racemic this compound identical to the natural product.

Catalytic Isomerization to Piptanthine

This compound serves as a precursor to piptanthine, another Ormosia alkaloid. Prolonged treatment of this compound with platinum in acetic acid under hydrogen at room temperature induces isomerization to racemic piptanthine. This transformation confirms the structural relationship between the two alkaloids and highlights the lability of the C6-H configuration under catalytic conditions.

Mechanistic Insight:

The isomerization proceeds via dehydrogenation-rehydrogenation, where platinum facilitates reversible hydrogen removal at C6. This equilibration favors the thermodynamically stable piptanthine configuration (C6-H trans to the C7–C9 bridge).

Oxidative Conversion to Panamine

Racemic this compound is oxidatively converted to d,l-panamine using N-chlorosuccinimide (NCS) in methylene chloride (74% yield). This one-step reaction cleaves the C18–N bond, introducing a secondary amine group while preserving the core pentacyclic framework.

Reaction Optimization:

| Parameter | Optimal Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | 0°C to rt |

| Equivalents of NCS | 1.2 |

| Reaction Time | 4 h |

Synthesis of 18-Epithis compound

A stereochemical variant, 18-epithis compound, is accessible via minor modifications to the hydrogenation step. Reducing dilactam 23 (an intermediate in the this compound pathway) with Adams’ catalyst yields an 8:5 mixture of 18-epithis compound and this compound, demonstrating the influence of lactam conformation on C18 configuration.

Stereochemical Considerations

The synthesis of this compound exemplifies remarkable stereochemical control:

-

C6 Configuration : Determined during the Michael addition, favoring the cis arrangement relative to the C7–C9 bridge due to steric hindrance.

-

C11 Inversion : Corrected during Wolff-Kishner reduction via a proposed hydrazone intermediate.

-

C18 Epimerization : Governed by the reducing agent’s access to the lactam carbonyl, with bulky catalysts favoring the epi configuration .

Q & A

Advanced Research Question

- Chronic Toxicity Studies : Administer this compound for 6–12 months in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .

- Behavioral Phenotyping : Use longitudinal MWMT and novel object recognition tests to track cognitive retention .

- Combination Therapy Trials : Test this compound with standard drugs (e.g., donepezil) for synergistic effects, using factorial ANOVA designs .

Q. Methodological Notes

- Statistical Rigor : Report effect sizes, confidence intervals, and power analysis to avoid Type I/II errors .

- Data Transparency : Archive raw data (e.g., HPLC chromatograms, MWMT videos) in repositories like Figshare or Zenodo .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell line use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.